
ATM Inhibitor-1
Übersicht
Beschreibung
ATM Inhibitor-1 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase that plays a crucial role in the DNA damage response. This compound has garnered significant attention in the field of oncology due to its ability to enhance the efficacy of DNA-damaging cancer therapies by inhibiting the repair of DNA double-strand breaks.
Vorbereitungsmethoden
The synthesis of ATM Inhibitor-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, compounds like AZD0156 and M3541 are synthesized through a series of reactions that include the formation of amide bonds, cyclization, and functional group modifications . Industrial production methods often involve optimizing these synthetic routes to improve yield and scalability while ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
ATM Inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups and enhancing the compound’s stability and activity.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, which help in introducing or replacing functional groups.
Cyclization Reactions: These reactions are essential for forming the core structure of the compound, often involving the use of catalysts and specific reaction conditions.
The major products formed from these reactions include various intermediates that are further processed to obtain the final active compound .
Wissenschaftliche Forschungsanwendungen
ATM Inhibitor-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the DNA damage response and the role of ATM in cellular processes.
Biology: The compound is used to investigate the mechanisms of DNA repair and the cellular response to DNA damage.
Medicine: this compound is being explored as a potential therapeutic agent in cancer treatment, particularly in combination with radiotherapy and chemotherapy. .
Industry: The compound is used in the development of new cancer therapies and in the production of research reagents and diagnostic tools.
Wirkmechanismus
ATM Inhibitor-1 exerts its effects by inhibiting the catalytic activity of the ATM protein. This inhibition prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and the activation of cell death pathways. The molecular targets and pathways involved include the phosphorylation of ATM substrates, such as p53 and BRCA1, which play critical roles in the DNA damage response .
Vergleich Mit ähnlichen Verbindungen
ATM Inhibitor-1 is unique in its high potency and selectivity for the ATM protein. Similar compounds include:
AZD0156: Another potent ATM inhibitor that has shown efficacy in preclinical models of cancer.
M3541 and M4076: These compounds belong to a new chemical class of selective ATM inhibitors and have demonstrated strong antitumor activity in combination with radiotherapy.
Compared to these similar compounds, this compound stands out due to its optimized pharmacological properties and its potential for clinical application in enhancing cancer treatment.
Biologische Aktivität
Ataxia-telangiectasia mutated (ATM) inhibitors, particularly AZD0156, have emerged as significant agents in cancer therapy due to their role in modulating DNA damage response (DDR) pathways. This article delves into the biological activity of AZD0156, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Overview of ATM and Its Inhibition
ATM is a serine/threonine protein kinase that plays a crucial role in the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates several substrates involved in cell cycle regulation and DNA repair. Inhibition of ATM disrupts these processes, leading to enhanced sensitivity to DNA-damaging agents such as radiation and certain chemotherapeutics.
Pharmacological Profile of AZD0156
AZD0156 is characterized by its potent and selective inhibition of ATM. Key pharmacological data include:
- IC50 Value : The IC50 for AZD0156 is reported to be 0.58 nmol/L in cell-based assays, indicating strong potency against ATM activity .
- Selectivity : AZD0156 exhibits over 1,000-fold selectivity for ATM compared to other kinases such as ATR, mTOR, and PI3K-alpha .
- Mechanism of Action : Inhibition of ATM by AZD0156 prevents the phosphorylation of downstream targets like γH2AX, a marker for DSBs. Following irradiation, cells pre-treated with AZD0156 showed a significant reduction in γH2AX foci formation, demonstrating effective inhibition of ATM activity .
Mechanisms Enhancing Antitumor Activity
AZD0156 not only inhibits DNA repair but also enhances immune responses against tumors. Recent studies have shown:
- STING Pathway Activation : AZD0156 has been found to activate the stimulator of interferon genes (STING) pathway, leading to increased type I interferon production. This activation promotes T cell infiltration and enhances antitumor immunity .
- Combination with Immunotherapy : When used in conjunction with immune checkpoint inhibitors like PD-L1 antibodies, AZD0156 significantly improves antitumor responses following radiation therapy .
Case Studies and Clinical Implications
- Colorectal Cancer : A case study involving microsatellite stable colorectal cancer patients with ATM mutations indicated that treatment with AZD0156 led to improved outcomes when combined with immunotherapy . The study highlighted the upregulation of MHC class I molecules through NFκB/IRF1/NLRC5 signaling pathways.
- Head and Neck Carcinoma : Preclinical models demonstrated that AZD0156 enhances CD8+ T cell migration into tumors when combined with radiation therapy. This combination resulted in a synergistic effect on tumor regression, suggesting its potential for clinical application in head and neck cancers .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of AZD0156:
Eigenschaften
IUPAC Name |
6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOFSBIUJPEXTG-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.